molecular formula C16H19NOS B187435 (2-Methoxybenzyl)[4-(methylthio)benzyl]amine CAS No. 353779-34-7

(2-Methoxybenzyl)[4-(methylthio)benzyl]amine

Cat. No. B187435
CAS RN: 353779-34-7
M. Wt: 273.4 g/mol
InChI Key: VYOGBOUZLZXXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxybenzyl)[4-(methylthio)benzyl]amine, also known as MBBA, is a chemical compound that belongs to the class of organic compounds called benzylamines. It is a white crystalline solid that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)[4-(methylthio)benzyl]amine is not fully understood. However, it has been suggested that it induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It has also been proposed that (2-Methoxybenzyl)[4-(methylthio)benzyl]amine inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects
(2-Methoxybenzyl)[4-(methylthio)benzyl]amine has been shown to have several biochemical and physiological effects. It has been reported to decrease the expression of certain oncogenes, such as c-Myc and Bcl-2, which are involved in cancer cell proliferation and survival. (2-Methoxybenzyl)[4-(methylthio)benzyl]amine has also been found to increase the expression of tumor suppressor genes, such as p53 and p21, which are involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Methoxybenzyl)[4-(methylthio)benzyl]amine in lab experiments is its high potency against cancer cells. It has been shown to be effective at low concentrations, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of using (2-Methoxybenzyl)[4-(methylthio)benzyl]amine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (2-Methoxybenzyl)[4-(methylthio)benzyl]amine. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential as a treatment for other diseases, such as bacterial and fungal infections. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesis Methods

The synthesis of (2-Methoxybenzyl)[4-(methylthio)benzyl]amine involves the reaction of 2-methoxybenzaldehyde with 4-(methylthio)benzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of (2-Methoxybenzyl)[4-(methylthio)benzyl]amine as a white crystalline solid with a yield of approximately 70%.

Scientific Research Applications

(2-Methoxybenzyl)[4-(methylthio)benzyl]amine has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. (2-Methoxybenzyl)[4-(methylthio)benzyl]amine has also been investigated for its antibacterial and antifungal properties.

properties

CAS RN

353779-34-7

Product Name

(2-Methoxybenzyl)[4-(methylthio)benzyl]amine

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)methanamine

InChI

InChI=1S/C16H19NOS/c1-18-16-6-4-3-5-14(16)12-17-11-13-7-9-15(19-2)10-8-13/h3-10,17H,11-12H2,1-2H3

InChI Key

VYOGBOUZLZXXKN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC2=CC=C(C=C2)SC

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=C(C=C2)SC

Origin of Product

United States

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